molecular formula C18H14F4N2O4S B015945 (S)-双卡鲁胺 CAS No. 113299-38-0

(S)-双卡鲁胺

货号 B015945
CAS 编号: 113299-38-0
分子量: 430.4 g/mol
InChI 键: LKJPYSCBVHEWIU-QGZVFWFLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Bicalutamide involves multiple steps starting from basic chemical precursors. One method reported involves the use of methyl methacrylate as a starting point, proceeding through oxidation, condensation with 4-fluorothiophenol, and hydrolysis to yield α-hydroxy acid. This acid is then reacted with 2-trifluoromethyl-4-aminobenzonitrile and oxidized with m-chloroperoxybenzoic acid to produce Bicalutamide with an overall yield of about 11.2% (Xiao-Le Tao, 2003). Another approach involves the synthesis from N-[4-cyano-3-(trifluoromethyl)phenyl]-1,2-epoxy-2-methylpropionamide via condensation and oxidation processes, enhancing the yield significantly up to 88.9% from 67.8% (Li Yan, 2013).

Molecular Structure Analysis

Bicalutamide exhibits conformational polymorphism, meaning it can exist in multiple distinct forms in the solid state. Two crystalline forms (forms I and II) and an amorphous phase have been characterized, with significant differences in molecular conformations between the polymorphs. This difference primarily lies in the torsion angles within the molecule, affecting the molecule's folding and thus its physical and chemical properties (D. Vega et al., 2007).

Chemical Reactions and Properties

Bicalutamide's synthesis and its analogs demonstrate its reactivity under various chemical conditions. The drug's synthesis involves key reactions such as oxidation, condensation, amidation, and hydrolysis, highlighting the complexity and precision required in its production process. These reactions are pivotal in constructing Bicalutamide's unique structure, which is crucial for its antiandrogenic activity (Nabil Asaad & Shaun M. Fillery, 2009).

Physical Properties Analysis

The physical properties of Bicalutamide, including its polymorphism, significantly impact its pharmaceutical formulation and efficacy. The stability, solubility, and dissolution rate of its polymorphs and amorphous form are critical parameters that influence its bioavailability and therapeutic performance. Studies have shown that the amorphous phase of Bicalutamide is very metastable, converting to form II spontaneously at room temperature, which has implications for the drug's storage and formulation (Z. Német et al., 2008).

Chemical Properties Analysis

The chemical properties of Bicalutamide, such as its solubility and interaction with excipients, are crucial for its formulation as a pharmaceutical product. Studies employing molecular docking and dynamics simulations have provided insights into the interactions between Bicalutamide and various excipients, offering a deeper understanding of how these interactions influence the drug's dissolution rate and bioavailability. For instance, the interaction between Bicalutamide and lactose, highlighted by Coulomb interactions, leads to improved dissolution performance, indicating the importance of excipient selection in drug formulation (Caixia Li et al., 2013).

科学研究应用

  1. 前列腺癌治疗: 双卡鲁胺主要用于治疗前列腺癌。它已被证明可以抑制端粒酶活性,激活 p53 通路,并影响前列腺癌细胞系的活力 (Bouchal 等人,2005)。此外,它作为雄激素受体拮抗剂发挥作用,在 DNA 上形成转录失活受体,这可能导致双卡鲁胺耐药的雄激素非依赖性前列腺癌 (Masiello 等人,2002)。双卡鲁胺也用于与去势相结合的联合疗法,用于治疗晚期前列腺癌 (Schellhammer, 1996).

  2. 作用机制: 研究表明,它在大鼠中作为抗雄激素具有效力,抑制雄激素刺激的基因表达和细胞生长 (Furr & Tucker, 1996)。它通过 caspase 依赖性和钙蛋白酶非依赖性机制诱导前列腺癌细胞凋亡 (Floyd 等人,2009).

  3. 临床开发和试验: 双卡鲁胺已被开发为一种非甾体抗雄激素,用于治疗前列腺癌,在临床试验中显示出疗效和耐受性 (Kolvenbag 等人,1998)。它在治疗雌激素受体阴性、雄激素受体阳性的转移性乳腺癌中也显示出前景 (Gucalp 等人,2013).

  4. 药效学和耐药性研究: 对双卡鲁胺的合成和药效学的深入研究有助于理解其在激素敏感性癌症中的机制 (Asaad & Fillery, 2009)。双卡鲁胺与雄激素受体的相互作用机制,尤其是在特定突变引起的耐药性的情况下,也一直是研究的重点 (Liu 等人,2015).

  5. 比较研究和替代品: 已经与其他治疗方法(如去势)进行了比较,以评估双卡鲁胺的疗效 (Bales & Chodak, 1996)。它还被探索作为跨性别男性向女性青年中促性腺激素释放激素类似物的替代品 (Neyman 等人,2019).

  6. 其他应用: 除了在治疗前列腺癌中的主要用途外,双卡鲁胺还可用于治疗家族性男性特发性性早熟 (Kreher 等人,2006),并了解药物的药代动力学和代谢,包括其对映异构体 (Cockshott, 2004).

属性

IUPAC Name

(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJPYSCBVHEWIU-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861120
Record name (S)-Bicalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Bicalutamide

CAS RN

113299-38-0
Record name Bicalutamide, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113299380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Bicalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BICALUTAMIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8K39AN732
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Bicalutamide
Reactant of Route 2
(S)-Bicalutamide
Reactant of Route 3
Reactant of Route 3
(S)-Bicalutamide
Reactant of Route 4
(S)-Bicalutamide
Reactant of Route 5
(S)-Bicalutamide
Reactant of Route 6
Reactant of Route 6
(S)-Bicalutamide

Citations

For This Compound
146
Citations
ID Cockshott - Clinical pharmacokinetics, 2004 - Springer
Bicalutamide is a nonsteroidal pure antiandrogen given at a dosage of 150mg once daily as monotherapy for the treatment of early (localised or locally advanced) nonmetastatic …
Number of citations: 173 0-link-springer-com.brum.beds.ac.uk
EE Parent, CS Dence, C Jenks, TL Sharp… - Journal of medicinal …, 2007 - ACS Publications
Androgen receptors (AR) are overexpressed in most primary and metastatic prostate cancers. To develop a nonsteroidal AR-mediated imaging agent, we synthesized and radiolabeled …
Number of citations: 57 0-pubs-acs-org.brum.beds.ac.uk
ID Cockshott, SD Oliver, JJ Young… - … & drug disposition, 1997 - Wiley Online Library
‘Casodex’ (bicalutamide) is an orally active, non‐steroidal, pure antiandrogen; it is a racemate with antiandrogenic activity residing predominantly in the (R)‐enantiomer. Healthy male …
K Wellington, SJ Keam - Drugs, 2006 - Springer
Bicalutamide (Casodex®) is a competitive androgen receptor antagonist that inactivates androgen-regulated prostate cell growth and function, leading to cell apoptosis and inhibition of …
M Cantarini, R Fuhr, T Morris - Pharmacology, 2006 - karger.com
… The first formulation comprises amorphous R-/S-bicalutamide in solid dispersion with a polymeric … A dose of R-/Sbicalutamide/HP55S 450 mg was selected for this study as it allowed …
Number of citations: 3 karger.com
CJ TYRRElL, P Iversen, T Tammela… - BJU …, 2006 - Wiley Online Library
OBJECTIVE To evaluate the pharmacokinetics, tolerability and effect on endocrinology of bicalutamide given as once‐daily monotherapy at doses of >150 mg to patients with locally …
P Iversen, JE Johansson, P Lodding… - … journal of urology …, 2006 - Taylor & Francis
Objective. The Early Prostate Cancer (EPC) programme is evaluating the efficacy and tolerability of bicalutamide following standard care (radiotherapy, radical prostatectomy or watchful …
L Grosse, AS Campeau, S Caron… - Basic & clinical …, 2013 - Wiley Online Library
Bicalutamide (Casodex ® ) is a non‐steroidal pure anti‐androgen used in the treatment of localized prostate cancer. It is a racemate drug, and its activity resides in the (R)‐enantiomer, …
JA Matarín Morales - 2021 - diposit.ub.edu
[eng] Peptides are defined as compounds that contain between two and fifty amino acids connected together by amide bonds. Inside our body, peptides are natural biological …
Number of citations: 2 diposit.ub.edu
C Fortugno, G Varchi, A Guerrini, PA Carrupt… - … of pharmaceutical and …, 2014 - Elsevier
Bicalutamide (Casodex ® ) is a non-steroidal anti-androgen drug used in the treatment of prostate cancer, which represents the second most common malignancy diagnosed in men …

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。